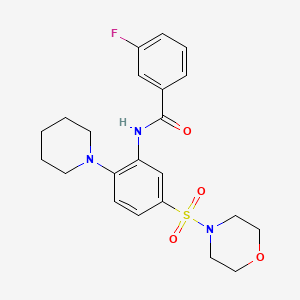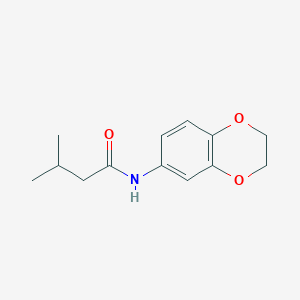
2-(3-Bromo-4-methoxyphenyl)-5-propyl-1,3,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Bromo-4-methoxyphenyl)-5-propyl-1,3,4-oxadiazole, also known as BMPO, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BMPO is a heterocyclic compound that contains an oxadiazole ring and a bromo-methoxyphenyl group.
科学的研究の応用
2-(3-Bromo-4-methoxyphenyl)-5-propyl-1,3,4-oxadiazole has been extensively studied for its potential applications in various fields such as medicinal chemistry, materials science, and agriculture. In medicinal chemistry, this compound has been shown to exhibit anti-inflammatory, anti-cancer, and anti-bacterial properties. In materials science, this compound has been used as a building block for the synthesis of polymers and as a fluorescent probe for detecting metal ions. In agriculture, this compound has been shown to have potential as a pesticide due to its insecticidal properties.
作用機序
The mechanism of action of 2-(3-Bromo-4-methoxyphenyl)-5-propyl-1,3,4-oxadiazole is not fully understood, but it is believed to be related to its ability to interact with biological molecules such as proteins and nucleic acids. This compound has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase, which are involved in the inflammatory response. This compound has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects depending on the application. In medicinal chemistry, this compound has been shown to reduce inflammation and pain in animal models of arthritis. This compound has also been shown to inhibit the growth of cancer cells in vitro and in vivo. In materials science, this compound has been used as a building block for the synthesis of polymers with fluorescent properties. In agriculture, this compound has been shown to have insecticidal properties against various pests.
実験室実験の利点と制限
2-(3-Bromo-4-methoxyphenyl)-5-propyl-1,3,4-oxadiazole has several advantages for lab experiments, including its relatively simple synthesis method, low toxicity, and diverse applications. However, this compound also has some limitations, including its low solubility in water and its tendency to degrade under certain conditions.
将来の方向性
There are several future directions for 2-(3-Bromo-4-methoxyphenyl)-5-propyl-1,3,4-oxadiazole research, including the development of more efficient synthesis methods, the exploration of its potential applications in drug delivery systems, and the investigation of its insecticidal properties for agricultural purposes. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
In conclusion, this compound is a promising compound with diverse applications in various fields. Its unique structure and potential medicinal, materials science, and agricultural properties make it an interesting subject for scientific research. Further studies are needed to fully explore its potential and address its limitations.
合成法
The synthesis of 2-(3-Bromo-4-methoxyphenyl)-5-propyl-1,3,4-oxadiazole involves the condensation of 3-bromo-4-methoxyaniline and propionyl chloride in the presence of sodium hydroxide. The resulting product is then cyclized with hydrazine hydrate to form the oxadiazole ring. The final product is obtained after purification through column chromatography.
特性
IUPAC Name |
2-(3-bromo-4-methoxyphenyl)-5-propyl-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2O2/c1-3-4-11-14-15-12(17-11)8-5-6-10(16-2)9(13)7-8/h5-7H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRTRCEDWKMEERJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN=C(O1)C2=CC(=C(C=C2)OC)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-[4-(2-Furoyl)piperazin-1-yl]-2-phenylpyrazolo[1,5-a]pyrazine](/img/structure/B7543772.png)
![3-fluoro-N-(4-{[(3-oxo-3,4-dihydroquinoxalin-2-yl)methyl]thio}phenyl)benzamide](/img/structure/B7543795.png)
![N-[3-(trifluoromethyl)phenyl]-2,1,3-benzoxadiazole-4-sulfonamide](/img/structure/B7543813.png)

![N-({3-[4-(2-cyclopropyl-1,3-thiazol-4-yl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)benzamide](/img/structure/B7543831.png)
![1-{[5-(3,4-dimethylphenyl)-2-methyl-1H-pyrrol-3-yl]carbonyl}-4-(2-fluorophenyl)piperazine](/img/structure/B7543838.png)
![N-[2-(2-methylpiperidin-1-yl)ethyl]-2-pyridin-2-ylquinoline-4-carboxamide](/img/structure/B7543846.png)
![N-[2-(5-methyl-1H-indol-3-yl)ethyl]-2-pyridin-3-ylquinoline-4-carboxamide](/img/structure/B7543853.png)
![3-{[4-(Diethylamino)benzyl]amino}-3-thien-2-ylpropanoic acid](/img/structure/B7543860.png)
![Ethyl [(2-nitrothien-3-yl)thio]acetate](/img/structure/B7543863.png)